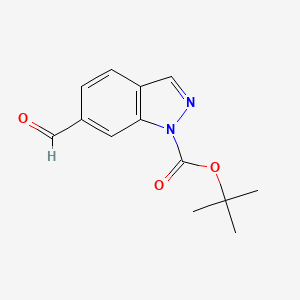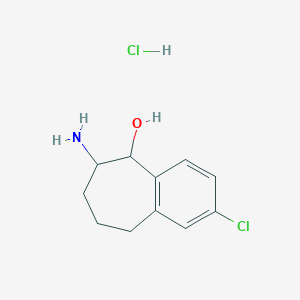
Midodrine (R-isomer HCl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Midodrine (R-isomer HCl), also known as Midodrine Hydrochloride, is a pharmaceutical compound primarily used as a vasopressor agent. It is commonly prescribed for the treatment of orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. The compound’s molecular formula is C12H18N2O4.ClH, and it has a molecular weight of 290.743 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Midodrine Hydrochloride involves several key steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form 2,5-dimethoxy-β-nitrostyrene.
Reduction: The nitrostyrene is then reduced to 2,5-dimethoxyphenethylamine.
Acylation: The amine is acylated with chloroacetyl chloride to form 2,5-dimethoxy-N-(2-chloroacetyl)phenethylamine.
Cyclization: The acylated product undergoes cyclization to form the desired Midodrine Hydrochloride.
Industrial Production Methods
Industrial production of Midodrine Hydrochloride typically involves large-scale synthesis using the same steps mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Midodrine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Various substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of Midodrine Hydrochloride.
Reduction: Reduced amine forms.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Midodrine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying vasopressor agents.
Biology: Investigated for its effects on blood pressure regulation and vascular tone.
Medicine: Primarily used in the treatment of orthostatic hypotension and other related conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Midodrine Hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the blood vessels, leading to vasoconstriction and an increase in blood pressure. The compound is a prodrug, meaning it is converted into its active form, desglymidodrine, in the body. Desglymidodrine then acts on the alpha-adrenergic receptors to produce its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylephrine: Another vasopressor agent used to treat hypotension.
Ephedrine: A compound with similar vasoconstrictive properties.
Norepinephrine: A naturally occurring neurotransmitter with vasopressor effects.
Uniqueness
Midodrine Hydrochloride is unique in its specific action on alpha-adrenergic receptors and its use as a prodrug. This allows for a more controlled and sustained increase in blood pressure compared to other vasopressor agents .
Propiedades
Fórmula molecular |
C12H19ClN2O4 |
|---|---|
Peso molecular |
290.74 g/mol |
Nombre IUPAC |
2-amino-N-[(2R)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/t10-;/m0./s1 |
Clave InChI |
MGCQZNBCJBRZDT-PPHPATTJSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)[C@H](CNC(=O)CN)O.Cl |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-6-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B1514589.png)
![7-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1514591.png)

![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1514593.png)

![4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol](/img/structure/B1514600.png)


![4-chloro-2,3-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1514604.png)

![Ethyl 6-[2-[(4-amino-5-methoxy-5-oxopentanoyl)amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,19-pentaenoate](/img/structure/B1514608.png)

![5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1514614.png)
